Sodium acrylate
Overview
Description
Sodium acrylate is a sodium salt of acrylic acid, characterized by the molecular formula ( \text{C}_3\text{H}_3\text{NaO}_2 ). It is a key monomer used in the production of superabsorbent polymers, which have the ability to absorb and retain large amounts of water relative to their own mass . This compound is widely used in various applications, including hygiene products, agriculture, and industrial processes.
Mechanism of Action
Target of Action
Sodium acrylate (SA) is a metal salt of acrylic acid . It serves as a monomer in the production of polyacrylic acid salts and copolymers . The primary targets of this compound are the molecules it interacts with during the polymerization process .
Mode of Action
This compound can be prepared by an acid-base reaction between sodium hydroxide and acrylic acid . It is used in the preparation of poly(this compound) using bulk, solution, emulsion, and suspension polymerization techniques . In the polymerization process, this compound interacts with its targets, leading to the formation of a water-soluble polymer .
Biochemical Pathways
The polymerization of this compound results in the formation of polyacrylic acid salts and copolymers . These polymers have diverse applications in various industries.
Result of Action
The polymerization of this compound results in the formation of a water-soluble polymer . This polymer can be used in a variety of industries and personal care applications . For example, it can be used in tuning the grain size of iron oxide microparticles for potential applications in biological assaying and in chemical sensors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium acrylate is typically synthesized through the neutralization of acrylic acid with sodium hydroxide. The reaction is as follows: [ \text{CH}_2=\text{CHCOOH} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCOONa} + \text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure the complete conversion of acrylic acid to this compound .
Industrial Production Methods: Industrial production of this compound involves the two-step gas-phase oxidation of propene to acrylic acid via acrolein as an intermediate. The acrylic acid is then neutralized with sodium hydroxide to produce this compound . An alternative method involves the synthesis from ethylene and carbon dioxide, which is considered more cost-effective due to the lower raw material costs .
Chemical Reactions Analysis
Types of Reactions: Sodium acrylate undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form poly(this compound), a superabsorbent polymer.
Substitution Reactions: The vinyl group in this compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, often using initiators like potassium persulfate under aqueous conditions.
Substitution Reactions: Typically involve nucleophiles that attack the vinyl group under mild conditions.
Major Products:
Poly(this compound): Formed through polymerization, used in superabsorbent materials.
Substituted Acrylates: Formed through substitution reactions, used in various chemical syntheses.
Scientific Research Applications
Sodium acrylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Polyacrylic Acid: Similar in structure but lacks the sodium ion, making it less effective as a superabsorbent polymer.
Methacrylic Acid: Contains a methyl group, which alters its polymerization properties and applications.
Ethyl Acrylate: An ester of acrylic acid, used in different polymer applications due to its distinct properties.
Uniqueness of Sodium Acrylate: this compound’s unique ability to form highly absorbent hydrogels sets it apart from other similar compounds. Its sodium ion enhances its water-absorbing capacity, making it invaluable in applications requiring high absorbency .
Properties
CAS No. |
7446-81-3 |
---|---|
Molecular Formula |
C3H4NaO2 |
Molecular Weight |
95.05 g/mol |
IUPAC Name |
sodium;prop-2-enoate |
InChI |
InChI=1S/C3H4O2.Na/c1-2-3(4)5;/h2H,1H2,(H,4,5); |
InChI Key |
USNWAMPROKAEIT-UHFFFAOYSA-N |
Isomeric SMILES |
C=CC(=O)[O-].[Na+] |
SMILES |
C=CC(=O)[O-].[Na+] |
Canonical SMILES |
C=CC(=O)O.[Na] |
density |
1.1 - 1.4 g/cm³ |
melting_point |
>300 °C |
28603-11-4 7446-81-3 9003-04-7 25549-84-2 95077-68-2 |
|
physical_description |
Liquid Liquid; [IUCLID] White to cream colored solid; [MSDSonline] White solid; [ICSC] Light gray powder; [Sigma-Aldrich MSDS] WHITE POWDER WITH CHARACTERISTIC ODOUR. |
Pictograms |
Environmental Hazard |
Related CAS |
25549-84-2 |
solubility |
Solubility in water: good |
Synonyms |
acrylic acid, polymers carbomer 934p carbomer 940 carbomer homopolymer type c (allyl pentaerythritol crosslinked) carbomer-934 carbopol 940 carbopol 940, ammonium salt carbopol 940, calcium salt carbopol 941 cavity conditioner GC Conditioner HIVISWAKO 105 PAA170 PAA20 cpd PAA60 cpd poly(acrylic acid) poly(sodium acrylate) polyacrylate sodium polyacrylic acid sodium polyacrylate |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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